molecular formula C14H15NO3 B7874493 (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol

(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol

Cat. No. B7874493
M. Wt: 245.27 g/mol
InChI Key: FWZYZNLXCQEPRY-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Biocatalytic Synthesis in Microreaction Systems : Chen et al. (2021) demonstrated the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol using recombinant E. coli in a water-cyclohexane liquid-liquid system. This method offers a green, economic, and efficient approach with high yield and enantiomeric excess in a short time, highlighting its potential in industrial applications (Chen et al., 2021).

  • Catalytic Applications in Nickel Complex Synthesis : Kermagoret and Braunstein (2008) synthesized nickel complexes using bidentate N,O-type ligands, including (pyridin-2-yl)methanol, for the oligomerization of ethylene. These complexes were found to be highly effective, indicating their utility in the field of catalysis (Kermagoret & Braunstein, 2008).

  • Organocatalysis in Michael Addition Reactions : Lattanzi (2006) reported the use of 2-pyrrolidinemethanols, derived from similar structures, as efficient bifunctional organocatalysts in the enantioselective Michael addition of malonate esters to nitroolefins, resulting in good yields and enantiomeric excess (Lattanzi, 2006).

  • Production of Chiral Intermediates in Drug Synthesis : Ni et al. (2012) explored the production of (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, a chiral intermediate of the anti-allergic drug Betahistine, using carbonyl reductase-producing microorganisms. This method highlights the potential of biotransformation in pharmaceutical manufacturing (Ni et al., 2012).

  • Chemical Reactions with Alcohol in the Presence of Base : Tsuzuki and Tada (1985) studied the reaction of 5-(3,4-dimethoxyphenyl)pyrazine-2,3-dicarbonitrile with methanol in the presence of a base, demonstrating the versatility of similar compounds in chemical synthesis (Tsuzuki & Tada, 1985).

  • Synthesis of Pyrrolopyridinol Derivatives : Kobayashi et al. (2011) described the synthesis of 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols from aryl(3-isocyanopyridin-4-yl)methanones, showcasing the use of pyridinyl methanols in the development of novel organic compounds (Kobayashi et al., 2011).

properties

IUPAC Name

(3,4-dimethoxyphenyl)-pyridin-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-17-12-7-6-10(9-13(12)18-2)14(16)11-5-3-4-8-15-11/h3-9,14,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZYZNLXCQEPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=CC=CC=N2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A stirred solution of 187.5 ml of 1.6 M solution of butyllithium in hexane was cooled to -40° under nitrogen and 39.5 g (0.25 M) of 2-bromopyridine in 100 ml of ether added dropwise. The mixture was stirred 15 minutes at -40° and a solution of 41.5 g (0.25 M) of 3,4-dimethoxybenzaldehyde in 200 ml of ether added. After stirring at -15° for 45 minutes, the mixture was poured into 500 g ice/100 ml conc. HCl. The separated aqueous layer was made alkaline with conc. NH4OH, extracted with methylene chloride and the dried extract concentrated. The residual oil crystallized from benzene/hexane to give 3,4-dimethoxyphenyl-2-pyridyl carbinol, mp 92°-94°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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